![molecular formula C14H13Cl2N3O2S2 B3036452 2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide CAS No. 343375-86-0](/img/structure/B3036452.png)
2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Derivatives : Hydrazinecarbothioamide derivatives have been synthesized using various processes, leading to the formation of diverse compounds with potential applications in dendrimer synthesis (Darehkordi & Ghazi, 2013).
Formation of Coordination Compounds : N-methyl hydrazinecarbothioamide derivatives react with copper and nickel chlorides to form coordination compounds, which have shown potential in inhibiting the growth of myeloid human leukemia HL-60 cancer cells (Pakhontsu et al., 2014).
Biological and Medicinal Research
Anti-Parasitic Activity : Certain hydrazinecarbothioamide derivatives have demonstrated significant anti-parasitic activity against various Trypanosoma species, offering potential avenues for new anti-parasitic drugs (Linciano et al., 2018).
Antioxidant Properties : Hydrazinecarbothioamide derivatives have been evaluated for their antioxidant activity, with some showing excellent potential, suggesting their use in therapeutic applications (Bărbuceanu et al., 2014).
Material Science and Chemical Analysis
Electrochemical Studies : Modified electrodes with hydrazinecarbothioamide derivatives have been used in the electro-oxidation of epinephrine and norepinephrine, indicating applications in chemical sensing and analysis (Beitollahi et al., 2008).
Optical Probing and Photochromic Properties : Some derivatives of hydrazinecarbothioamide, such as Schiff-base derivatives, have been utilized in fluorescence-based optical probes for detecting metals like Hg2+ and Ag+ (Shi et al., 2016). Additionally, indole thiosemicarbazide derivatives show reversible photochromic properties, useful in material science for creating responsive materials (Che et al., 2019).
Catalysis and Chemical Reactions
Catalytic Applications : Nickel(II) complexes of hydrazinecarbothioamide derivatives have been used in catalytic C-C coupling reactions, showcasing their potential in synthetic chemistry (Prabhu & Lakshmipraba, 2017).
Antineoplastic Activity : Vic-dioxime ligands with thiosemicarbazone units have shown significant antineoplastic activity against human leukemia cells, presenting opportunities for cancer treatment research (Babahan et al., 2014).
properties
IUPAC Name |
1-[[3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbonyl]amino]-3-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2S2/c1-17-14(22)19-18-13(20)12-11(4-5-23-12)21-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,18,20)(H2,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGYFLPOJDQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C=CS1)OCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115438 | |
Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343375-86-0 | |
Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343375-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,4-Dichlorophenyl)methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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